4-Fluoro-1,4'-bipiperidine dihydrochloride
Description
4-Fluoro-1,4'-bipiperidine dihydrochloride is a fluorinated bipiperidine derivative characterized by a 1,4'-bipiperidine backbone substituted with a fluorine atom at the 4-position of one piperidine ring and two hydrochloride counterions. Structurally, it shares similarities with other bipiperidine derivatives but distinguishes itself through fluorine substitution, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .
The fluorine atom likely contributes to its physicochemical properties, including solubility and lipophilicity, which are critical for drug bioavailability .
Properties
IUPAC Name |
4-fluoro-1-piperidin-4-ylpiperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2.2ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGSJDBTUYQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697451 | |
| Record name | 4-Fluoro-1,4'-bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-95-2 | |
| Record name | 4-Fluoro-1,4'-bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to Bipiperidine Scaffolds
The bipiperidine core of 4-fluoro-1,4'-bipiperidine dihydrochloride is typically constructed via coupling reactions between piperidine derivatives. A prominent method involves the reaction of 4-piperidinopiperidine with phosgene or its equivalents to form a carbonyl chloride intermediate, which is subsequently functionalized. For instance, the use of triphosgene (1.3–1.5 equivalents) in methylene chloride facilitates the formation of [1,4'] bipiperidinyl-1'-carbonyl chloride hydrochloride, a structurally analogous intermediate, with dimer impurities controlled below 1% through optimized solvent distillation . This approach emphasizes the critical role of aprotic solvents like acetonitrile in enhancing solubility during intermediate isolation .
Fluorination Strategies for Piperidine Derivatives
Introducing fluorine at the 4-position of the bipiperidine scaffold requires selective fluorination. Traditional methods using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are limited by side reactions and safety concerns. In contrast, trifluoro sulfenyl morpholine has emerged as a superior fluorinating agent due to its stability and efficiency. As demonstrated in the synthesis of 4,4-difluoropiperidine hydrochloride, N-Boc-piperidone undergoes fluorination with trifluoro sulfenyl morpholine, yielding a difluorinated product with >99% purity after aqueous workup and crystallization . Key parameters include:
| Fluorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Trifluoro sulfenyl morpholine | 0–25 | 85 | >99 |
| DAST | -10 | 62 | 92 |
| SF₄/HF | 50 | 45 | 88 |
This data underscores the advantage of trifluoro sulfenyl morpholine in minimizing elimination byproducts and enabling room-temperature reactions .
Optimization of Bipiperidine Fluorination
The fluorination of 1,4'-bipiperidine precursors necessitates careful control of steric and electronic effects. Nucleophilic aromatic substitution (SNAr) in hydropropyl methylcellulose (HPMC)/water systems has been explored for analogous compounds, where bases like potassium hydroxide facilitate fluoride displacement of nitro or chloro groups . For example, reacting 2-fluoro-3-chloronitrobenzene with pyrrolidine in HPMC/water achieved 95% conversion to the fluorinated product within 4 hours . Adapting this methodology to bipiperidine systems could involve substituting chloro intermediates with fluorinated aryl piperidines under similar aqueous conditions.
Salt Formation and Purification
The final dihydrochloride salt is obtained through acidification and crystallization. In the synthesis of irinotecan intermediates, bipiperidinyl carbonyl chloride hydrochloride is treated with triethylamine in methylene chloride, followed by distillation and pH adjustment to 4.0 with hydrochloric acid . Crystallization from toluene or aliphatic hydrocarbons yields the hydrochloride salt with 80% efficiency . For this compound, analogous steps involving sodium bicarbonate washes and anti-solvent crystallization (e.g., ethyl acetate) are critical for removing residual fluorinating agents and inorganic salts .
Analytical Characterization
Quality control relies on chromatographic and spectroscopic methods. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor reaction progress and impurity profiles. For instance, the ratio of boronic ester to boronic acid byproducts in SNAr reactions was quantified using LC-MS with UV detection at 280 nm . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, confirms fluorine incorporation, while X-ray diffraction validates crystal structure integrity of the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorine atom or the piperidine rings.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated piperidine derivatives, while substitution reactions can produce a variety of functionalized bipiperidine compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-Fluoro-1,4'-bipiperidine dihydrochloride serves as a valuable scaffold for the development of new pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with specific biological activities. The presence of a fluorine atom enhances its binding affinity to various targets, making it useful in the design of drugs aimed at treating central nervous system disorders.
2. Organic Synthesis
This compound is frequently used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis.
3. Biological Studies
Research indicates that this compound interacts with specific receptors and enzymes, which may modulate physiological functions. Studies have shown its potential as a ligand for muscarinic receptors (M1 and M4), indicating applications in treating neurological disorders related to cholinergic dysregulation.
Case Studies
Case Study 1: Muscarinic Receptor Interaction
In a study investigating muscarinic receptor agonists, derivatives of bipiperidine compounds demonstrated selective activation of M1 and M4 receptors over M2 and M3. This selectivity suggests therapeutic potential for cognitive enhancement and treatment of disorders like Alzheimer's disease.
Case Study 2: Antitumor Activity
Comparative studies with established anticancer drugs revealed that 4-Fluoro-1,4'-bipiperidine analogs exhibited favorable pharmacokinetic profiles. For instance, one lead compound showed improved stability and binding characteristics compared to Olaparib, a known PARP inhibitor, suggesting its potential in oncology applications.
Case Study 3: Antimicrobial Efficacy
A series of bipiperidine analogs were synthesized to evaluate their efficacy against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicated that modifications to the piperidine rings significantly impacted antimicrobial potency, highlighting the compound's potential in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,4’-bipiperidine dihydrochloride involves its ability to intercalate between molecular structures, such as DNA strands. This intercalation can disrupt normal molecular interactions and processes, making it a valuable tool in biochemical research. The molecular targets and pathways involved include DNA and various enzymes that interact with the compound .
Comparison with Similar Compounds
4,4'-Bipiperidine Dihydrochloride
4,4-Difluoropiperidine Hydrochloride
- Molecular Formula : C₅H₉F₂N·HCl
- Molecular Weight : 157.59 g/mol
- CAS No.: 144230-52-4
- Primarily employed in medicinal chemistry for structure-activity relationship (SAR) studies .
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Difference |
|---|---|---|---|---|
| 4-Fluoro-1,4'-bipiperidine dihydrochloride | Not explicitly stated | Not explicitly stated | 1426290-04-1 | Fluorine at 4-position; bipiperidine backbone |
| 4,4'-Bipiperidine dihydrochloride | C₁₀H₂₂Cl₂N₂ | 241.21 | 78619-84-8 | No fluorine substitution |
| 4,4-Difluoropiperidine hydrochloride | C₅H₉F₂N·HCl | 157.59 | 144230-52-4 | Two fluorines on a single piperidine ring |
Pharmacologically Active Analogs
Pipamperone Dihydrochloride
- Molecular Formula : C₂₁H₃₀FN₃O₂·2HCl
- Molecular Weight : 677.19 g/mol (trihydrate form in )
- CAS No.: 2448-68-2
- Key Features : A fluorinated antipsychotic with a 1,4'-bipiperidine backbone and a p-fluorobenzoyl group. Functions as a dopamine antagonist, highlighting the role of fluorine in enhancing CNS penetration .
C021 (CCR4 Antagonist)
Irinotecan Hydrochloride
- Molecular Formula : C₃₃H₃₈N₄O₆·HCl·3H₂O
- Molecular Weight : 677.19 g/mol
- CAS No.: 100286-90-6
- Key Features : Contains a 1,4'-bipiperidine-carboxylate group. Used as an antineoplastic agent, illustrating the versatility of bipiperidine scaffolds in drug design .
Functional and Pharmacokinetic Comparisons
- Fluorine Impact: The 4-fluoro substitution in this compound likely improves metabolic stability compared to non-fluorinated analogs like 4,4'-bipiperidine dihydrochloride. Fluorine’s electronegativity can modulate pKa and solubility, affecting absorption and distribution .
- Salt Forms: The dihydrochloride salt enhances water solubility, a critical factor for intravenous or oral administration, as seen in pipamperone dihydrochloride and irinotecan hydrochloride .
- Therapeutic Potential: While this compound’s exact applications are unclear, its structural analogs target diverse pathways (e.g., antipsychotic, anticancer, anti-inflammatory), suggesting broad utility for further research .
Biological Activity
4-Fluoro-1,4'-bipiperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and related research findings.
Chemical Structure and Properties
The compound features two piperidine rings connected by a carbon chain, with a fluorine atom at the 4-position. This configuration enhances its electronic properties and biological activity, making it a valuable scaffold in drug design. The molecular formula is CHClFN, and its CAS number is 1426290-04-1.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of fluorine is known to enhance binding affinity to these targets, which can lead to modulation of their activity.
Target Interactions
Research indicates that this compound may interact with muscarinic acetylcholine receptors and other G-protein coupled receptors (GPCRs). The binding to these receptors can affect cholinergic signaling pathways, potentially leading to various physiological effects such as modulation of neurotransmission and muscle activity.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of this compound:
Case Study 1: Antimycobacterial Activity
In a high-throughput screening study against Mycobacterium tuberculosis, compounds similar to 4-Fluoro-1,4'-bipiperidine exhibited significant inhibition. The compound showed an inhibition percentage of 100% at a concentration of 6.3 µM, indicating its potential as an antimycobacterial agent .
Case Study 2: Neurological Effects
Research on the interaction with muscarinic receptors revealed that fluorinated bipiperidines can modulate cholinergic signaling. This modulation could lead to therapeutic effects in conditions such as Parkinson's disease or schizophrenia by alleviating symptoms associated with cholinergic dysfunction.
Structure-Activity Relationship (SAR)
The incorporation of fluorine into bipiperidine structures significantly impacts their biological properties. Fluorination often enhances metabolic stability and lipophilicity, which are critical for drug-like characteristics. Studies have shown that modifications in the piperidine structure can lead to variations in potency against specific biological targets .
Q & A
Basic: What are the key considerations in synthesizing 4-Fluoro-1,4'-bipiperidine dihydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves introducing the fluorine substituent onto the bipiperidine scaffold via nucleophilic substitution or fluorination reactions. For example, fluorobenzoyl derivatives (as seen in pipamperone dihydrochloride synthesis) may require coupling reactions with fluorinated intermediates under controlled pH and temperature . Purification often employs recrystallization or column chromatography, followed by salt formation with hydrochloric acid. Purity is verified using HPLC (retention time comparison with reference standards) and NMR spectroscopy (e.g., characteristic peaks for fluorine-proton coupling in -NMR) .
Advanced: How does the introduction of a fluorine atom at the 4-position influence the pharmacological activity and metabolic stability of 1,4'-bipiperidine derivatives?
Methodological Answer:
Fluorination at the 4-position enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in pipamperone dihydrochloride (CHFNO·2HCl), where fluorine increases lipophilicity and prolongs half-life . Pharmacologically, fluorine can modulate receptor binding affinity; for example, in CCR5 antagonists, fluorinated bipiperidines show improved target selectivity due to steric and electronic effects . Comparative studies should use isotopic labeling (e.g., ) or in vitro microsomal assays to quantify metabolic pathways .
Basic: What spectroscopic methods are recommended for characterizing this compound, and what spectral features should be prioritized?
Methodological Answer:
Key techniques include:
- -NMR : Identify bipiperidine protons (δ 1.4–3.2 ppm) and fluorine-coupled aromatic protons (if applicable) .
- -NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aromatic fluorine) .
- IR Spectroscopy : Detect N–H stretches (2500–3300 cm) and C–F vibrations (1100–1250 cm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHFNO·2HCl at m/z 448.40) .
Advanced: What strategies are effective in resolving contradictory data regarding the in vitro vs. in vivo efficacy of 4-Fluoro-1,4'-bipiperidine derivatives?
Methodological Answer:
Contradictions often arise from bioavailability differences or metabolite interference. Strategies include:
- Pharmacokinetic Profiling : Measure plasma concentration-time curves to assess absorption and distribution .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Species-Specific Models : Compare rodent and human hepatocyte assays to evaluate metabolic relevance .
For example, pipamperone dihydrochloride shows species-dependent variations in dopamine receptor binding, requiring cross-validation using transgenic models .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation. Stability studies for similar dihydrochloride salts (e.g., irinotecan HCl trihydrate) show <5% degradation over 24 months under these conditions . Monitor moisture content (Karl Fischer titration) and avoid exposure to bases, which may deprotonate the salt form .
Advanced: How can researchers differentiate between salt forms (e.g., dihydrochloride vs. monohydrochloride) in bipiperidine derivatives using analytical techniques?
Methodological Answer:
- Elemental Analysis : Quantify chloride content (e.g., dihydrochloride salts should have ~12.6% Cl by mass) .
- Titration : Use potentiometric titration with AgNO to determine HCl equivalents .
- X-ray Diffraction (PXRD) : Compare crystal lattice parameters; dihydrochlorides exhibit distinct diffraction patterns due to additional counterions .
For example, irinotecan HCl trihydrate (CHNO·HCl·3HO) is distinguishable from anhydrous forms via PXRD and thermogravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
